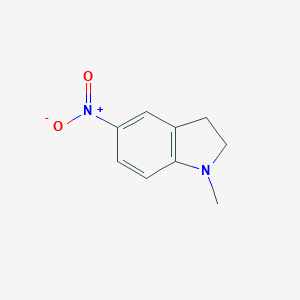
N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of benzamides, which are widely recognized for their biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide typically involves the reaction of 3-diethylaminopropylamine with p-isopropoxythiobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxythio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-
- Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-
Comparison: N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide is unique due to its specific isopropoxythio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propriétés
Numéro CAS |
16531-40-1 |
|---|---|
Formule moléculaire |
C17H28N2OS |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-5-19(6-2)13-7-12-18-17(21)15-8-10-16(11-9-15)20-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,21) |
Clé InChI |
IICKGNMWOVKOMA-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
SMILES canonique |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
| 16531-40-1 | |
Synonymes |
N-[3-(Diethylamino)propyl]-4-isopropoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


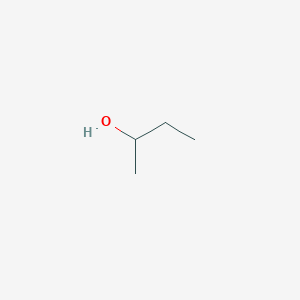
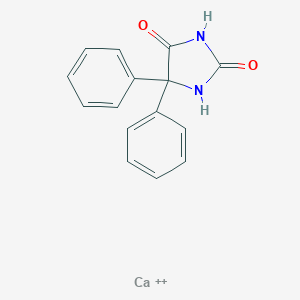
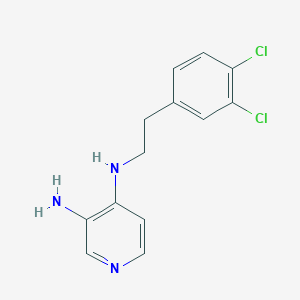
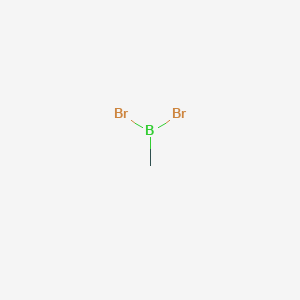
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)
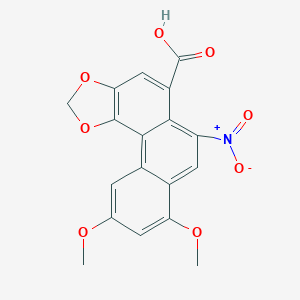

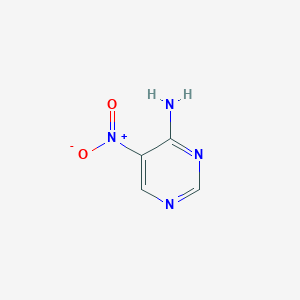
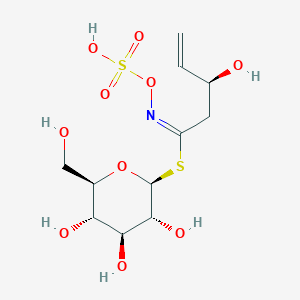
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)


